molecular formula C21H22N4O2S2 B2998043 4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide CAS No. 1251677-05-0

4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide

Cat. No. B2998043
CAS RN: 1251677-05-0
M. Wt: 426.55
InChI Key: BJRALBMWEYASJE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an isothiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of these heterocyclic rings suggests that this compound might have interesting chemical properties and could potentially be used in pharmaceuticals or other chemical applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their functionalization and coupling. Without specific literature or patents, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isothiazole and pyridine rings would likely make this compound relatively flat, while the isobutyrylamino and methylthio groups would add some three-dimensionality .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amino group might be able to participate in acid-base reactions, while the isothiazole and pyridine rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Heterocyclic Derivatives : Research has led to the development of novel synthetic routes for heterocyclic derivatives based on thiazole and pyrazole, which exhibit promising antimicrobial activities. These compounds were synthesized through various chemical reactions, showcasing the versatility of thiazole-based structures in medicinal chemistry (Gouda et al., 2010).
  • Development of Antipsychotic Agents : Heterocyclic carboxamides, analogous to 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride, were synthesized and evaluated as potential antipsychotic agents, demonstrating the therapeutic potential of such structures (Norman et al., 1996).

Biological Evaluation

  • Antimicrobial Activity : New pyridine derivatives incorporating benzothiazole moieties were synthesized and showed variable antimicrobial activity against different bacterial and fungal strains, highlighting the potential of these compounds in addressing resistance issues (Patel et al., 2011).
  • Antituberculosis Activity : A study on thiazole-aminopiperidine hybrid analogues revealed novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the application of these compounds in combating tuberculosis with specific mention of a promising compound exhibiting significant activity (Jeankumar et al., 2013).
  • Antioxidant Activity : A benzothiazole derivative was evaluated for its antioxidant activity in the initial phase of acetaminophen toxicity, indicating the compound's ability to mitigate oxidative stress and suggesting its potential in therapeutic interventions against drug-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Future Directions

The potential applications of this compound would depend on its properties and how it interacts with other molecules. It could potentially be used in the development of new drugs or materials, but more research would be needed to explore these possibilities .

properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[(4-methylsulfanylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-13(2)20(26)24-18-17(16-6-4-5-11-22-16)25-29-19(18)21(27)23-12-14-7-9-15(28-3)10-8-14/h4-11,13H,12H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRALBMWEYASJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide

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